Antifungal Zone-of-Inhibition (ZOI) Against Alternaria solani: Chloro-Substituted Pyrazolone Outperforms Non-Halogenated Analogs
In a direct head‑to‑head disc‑diffusion study against the plant pathogen Alternaria solani, the target compound 1‑(2‑chloro‑5‑sulfophenyl)‑3‑methyl‑5‑pyrazolone (Compound C‑5) produced a consistent zone of inhibition (ZOI) at all tested concentrations, whereas the non‑chlorinated analog 3‑methyl‑1‑phenyl‑5‑pyrazolone (C‑1) showed zero activity across the entire concentration range [1]. The chlorinated compound also surpassed the sulfonamide analog 1‑(4‑sulfoamidophenyl)‑3‑methyl‑5‑pyrazolone (C‑4) by a factor of 1.5–2.0× in ZOI at equivalent loading levels, and its observed p(MIC) value of −1.0 corresponds to an estimated MIC of 0.1 mg/mL, the lowest in the tested series [1].
| Evidence Dimension | Antifungal activity (zone of inhibition, mm) against A. solani |
|---|---|
| Target Compound Data | ZOI: 2 mm at 1.5 mg/10 mL; 2 mm at 2.0 mg/10 mL; 2.5 mm at 3.5 mg/10 mL; 3 mm at 4.5–5.0 mg/10 mL. p(MIC) = −1.0 (MIC ≈ 0.1 mg/mL) |
| Comparator Or Baseline | C-1 (3-methyl-1-phenyl-5-pyrazolone): ZOI = 0 mm at all concentrations. C-4 (1-(4-sulfoamidophenyl)-3-methyl-5-pyrazolone): ZOI = 1 mm at 2.5 mg/10 mL; 2 mm at 5.0 mg/10 mL; p(MIC) = −1.176 |
| Quantified Difference | Target vs. C-1: activity present vs. no detectable activity. Target vs. C-4: ZOI higher by 1.0–1.5 mm (1.5–2.0×) at matched concentrations; MIC lower by ≈ 1.5‑fold |
| Conditions | Disc diffusion method on nutrient agar; compound dissolved in DMF; concentrations 1.0–5.0 mg/10 mL; pathogen Alternaria solani; incubation at 28 °C |
Why This Matters
For researchers screening antifungal pyrazolone candidates, the chloro‑sulfophenyl derivative provides quantifiably superior and more consistent activity compared to the parent phenyl and sulfoamidophenyl analogs, justifying its selection as a lead scaffold or positive control.
- [1] Saluja, V. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal for Global Academic & Scientific Research, 2024, 3(1), 25–35. Table 3 and p(MIC) observed values. View Source
